7ACC2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El compuesto 19 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de la inhibición del transporte de lactato.

Mecanismo De Acción

El compuesto 19 ejerce sus efectos inhibiendo el transporte de lactato mediado por el transportador de monocarboxilato 4 (MCT4). Esta inhibición limita la capacidad de las células cancerosas para alimentar el ciclo del ácido tricarboxílico, lo que conduce a efectos citotóxicos . Además, inhibe la ciclofilina D, previniendo la necrosis programada en las células neuronales .

Análisis Bioquímico

Biochemical Properties

7ACC2 plays a crucial role in biochemical reactions, particularly in the context of cancer metabolism . It interacts with the monocarboxylate transporter, a protein that facilitates the transport of lactate across the cell membrane . The nature of this interaction is inhibitory, with this compound effectively blocking the influx of lactate into cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting lactate influx, which is a critical process in cancer cell metabolism . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the monocarboxylate transporter . By inhibiting this transporter, this compound prevents the influx of lactate into cells . This action can lead to changes in gene expression and can influence the activation or inhibition of enzymes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . At certain thresholds, this compound has been observed to significantly inhibit tumor growth . At high doses, there may be potential toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to lactate transport . It interacts with enzymes such as the monocarboxylate transporter and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the monocarboxylate transporter . This interaction can affect the localization or accumulation of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is likely associated with the monocarboxylate transporter, given its role as an inhibitor of this transporter .

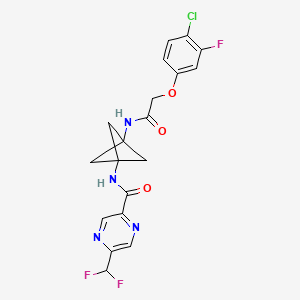

Métodos De Preparación

La síntesis del compuesto 19 implica múltiples pasos, incluyendo la formación del núcleo de cromeno y la posterior funcionalización. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y controles específicos de temperatura. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala .

Análisis De Reacciones Químicas

El compuesto 19 se somete a diversas reacciones químicas, entre las que se incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en formas reducidas.

Sustitución: Puede sufrir reacciones de sustitución en las que los grupos funcionales se sustituyen por otros. Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos.

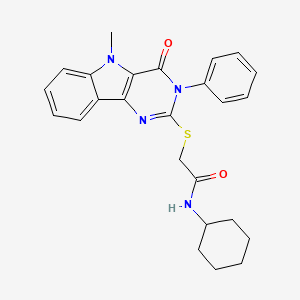

Comparación Con Compuestos Similares

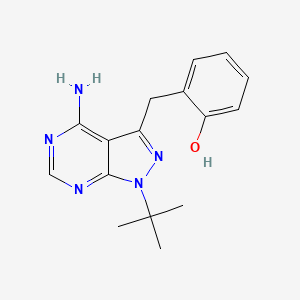

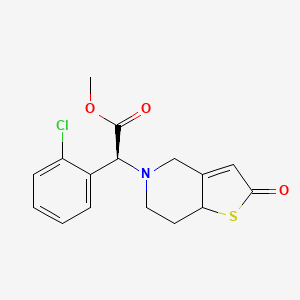

El compuesto 19 es único debido a sus propiedades de inhibición dual de la quinasa y a su capacidad para inhibir el transporte de lactato. Los compuestos similares incluyen:

Compuesto 21: Otro compuesto antiviral líder que inhibe la proteasa 3CL del SARS-CoV-2.

Compuesto 29: Un inhibidor de la dihidroorotato deshidrogenasa con propiedades bioquímicas similares.

Brepocitinib: Un inhibidor dual de JAK1/TYK2 clínico relacionado con el compuesto 19.

Estos compuestos comparten algunas similitudes estructurales pero difieren en sus dianas y aplicaciones específicas, destacando la singularidad del compuesto 19 en su inhibición dual y sus propiedades de inhibición del transporte de lactato.

Propiedades

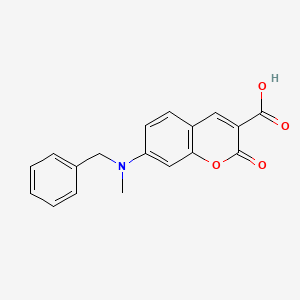

IUPAC Name |

7-[benzyl(methyl)amino]-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-19(11-12-5-3-2-4-6-12)14-8-7-13-9-15(17(20)21)18(22)23-16(13)10-14/h2-10H,11H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKDQPFUOFAMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of 7ACC2 and how does it impact cancer cells?

A: this compound acts by inhibiting the Mitochondrial Pyruvate Carrier (MPC) [, , , , ]. This carrier protein is responsible for transporting pyruvate, a product of glucose metabolism, into the mitochondria for energy production. By blocking this process, this compound disrupts the ability of cancer cells to utilize lactate as an energy source, particularly in the context of the "reverse Warburg effect" [, ]. This metabolic disruption can lead to reduced tumor growth and enhanced sensitivity to treatments like radiotherapy [].

Q2: How does the inhibition of lactate uptake by this compound specifically affect tumor growth and progression?

A: Many tumors exhibit a metabolic symbiosis where some cancer cells rely on glycolysis and produce lactate, while others, often referred to as "reverse Warburg" cells, take up this lactate via MCT1 (Monocarboxylate Transporter 1) and utilize it for oxidative phosphorylation [, ]. This compound, by inhibiting MPC, disrupts this lactate uptake and utilization, leading to:

- Tumor reoxygenation: Inhibiting lactate-fueled metabolism can lead to increased oxygen availability within the tumor microenvironment, making it more susceptible to radiotherapy [].

- Inhibition of stemness properties: Research suggests that lactate uptake via MCT1 can contribute to stemness properties in certain cancer cells, making them more resistant to treatment and prone to recurrence. This compound, by blocking this uptake, can potentially reverse these effects [].

Q3: What is the structural information available for this compound?

A3: While the exact spectroscopic data hasn't been detailed in the provided abstracts, the chemical structure of this compound (7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid) allows for the deduction of key information:

Q4: Are there any known resistance mechanisms to this compound in cancer cells?

A4: While the provided research doesn't explicitly discuss resistance mechanisms specific to this compound, it's a crucial aspect to consider for any potential anticancer agent. Future studies are needed to determine if and how cancer cells might develop resistance to this compound, such as potential upregulation of alternative metabolic pathways or mutations in the MPC itself.

Q5: What are the potential future directions for research on this compound?

A5: Several avenues of research can further elucidate the potential of this compound as an anticancer therapeutic:

- In vivo studies: Further preclinical studies are crucial to validate the in vitro findings and assess the efficacy and safety of this compound in animal models [].

- Combination therapies: Evaluating this compound in combination with other anticancer therapies, such as radiotherapy or chemotherapy, could lead to synergistic effects and improved treatment outcomes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.